molecular formula C24H22N2O3 B4995822 benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Katalognummer B4995822
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: ZYEFBWCABVZYQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In

Wissenschaftliche Forschungsanwendungen

Benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cancer progression. Additionally, it has been shown to have antiviral and antimicrobial activities, making it a potential candidate for the treatment of viral and bacterial infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. Additionally, it has been found to have low toxicity and high selectivity for cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate. One area of research is the development of novel analogs and derivatives of this compound with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and infectious diseases should be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its broad spectrum of activity against cancer cells, viruses, and bacteria, combined with its low toxicity and high selectivity, make it a potentially safe and effective therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and to develop novel analogs and derivatives with improved pharmacological properties.

Synthesemethoden

The synthesis of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves the reaction of benzylamine, aniline, and ethyl acetoacetate in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product.

Eigenschaften

IUPAC Name

benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23(25-21-13-5-2-6-14-21)22-15-19-11-7-8-12-20(19)16-26(22)24(28)29-17-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEFBWCABVZYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.